

An In-Depth Technical Guide to 6-ROX, SE: Structure, Properties, and Applications

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Compound of Interest

Compound Name: 6-Carboxy-X-rhodamine,
succinimidyl ester

Cat. No.: B1362070

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Introduction

6-Carboxy-X-rhodamine, succinimidyl ester (6-ROX, SE) is a highly versatile, amine-reactive fluorescent dye belonging to the rhodamine family. Valued for its photostability and bright, long-wavelength fluorescence, 6-ROX, SE has become an indispensable tool in molecular biology, biochemistry, and optical imaging.[1] Its primary utility lies in its ability to covalently label biomolecules containing primary or secondary amine groups, such as proteins, peptides, and amine-modified oligonucleotides.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of 6-ROX, SE, along with detailed protocols and expert insights to empower researchers in their experimental designs.

Chemical Structure and Physicochemical Properties

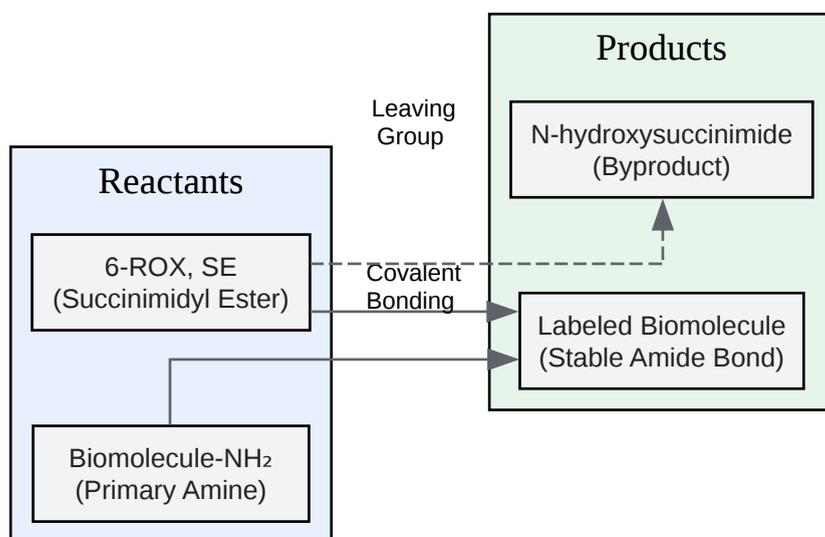
6-ROX, SE is a single isomer of carboxy-X-rhodamine, featuring a succinimidyl ester (SE) functional group.[1] This SE group is crucial for its reactivity, enabling the formation of stable amide bonds with amine groups on target biomolecules.[2] The core rhodamine structure is responsible for its fluorescent properties.[1]

Key Physicochemical and Spectral Properties of 6-ROX, SE

Property	Value	Source(s)
Molecular Formula	C ₃₇ H ₃₃ N ₃ O ₇	[1]
Molecular Weight	631.7 g/mol	[1]
CAS Number	216699-36-4	[1]
Appearance	Dark violet/red solid	[2][3]
Solubility	Soluble in DMSO and DMF	[1][3]
Excitation Maximum (λ_{ex})	~575–580 nm	[1]
Emission Maximum (λ_{em})	~591-604 nm	[4][5]
Molar Extinction Coefficient (ϵ)	~82,000 - 95,000 M ⁻¹ cm ⁻¹	[1][2][4]
Quantum Yield (Φ)	High (e.g., 0.94-1.0)	[4][5]

Mechanism of Amine Labeling

The succinimidyl ester of 6-ROX is an amine-reactive functional group that readily undergoes nucleophilic substitution with primary and secondary amines on biomolecules. The reaction results in the formation of a stable amide bond, covalently attaching the fluorescent ROX moiety to the target. This reaction is most efficient at a slightly alkaline pH (typically 8.3-8.5), where the amine groups are deprotonated and thus more nucleophilic.[6][7]



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Caption: Covalent labeling of a biomolecule with 6-ROX, SE.

Experimental Protocol: Labeling of Biomolecules

This protocol provides a general guideline for labeling proteins or amine-modified oligonucleotides with 6-ROX, SE. Optimization may be necessary depending on the specific biomolecule and desired degree of labeling.

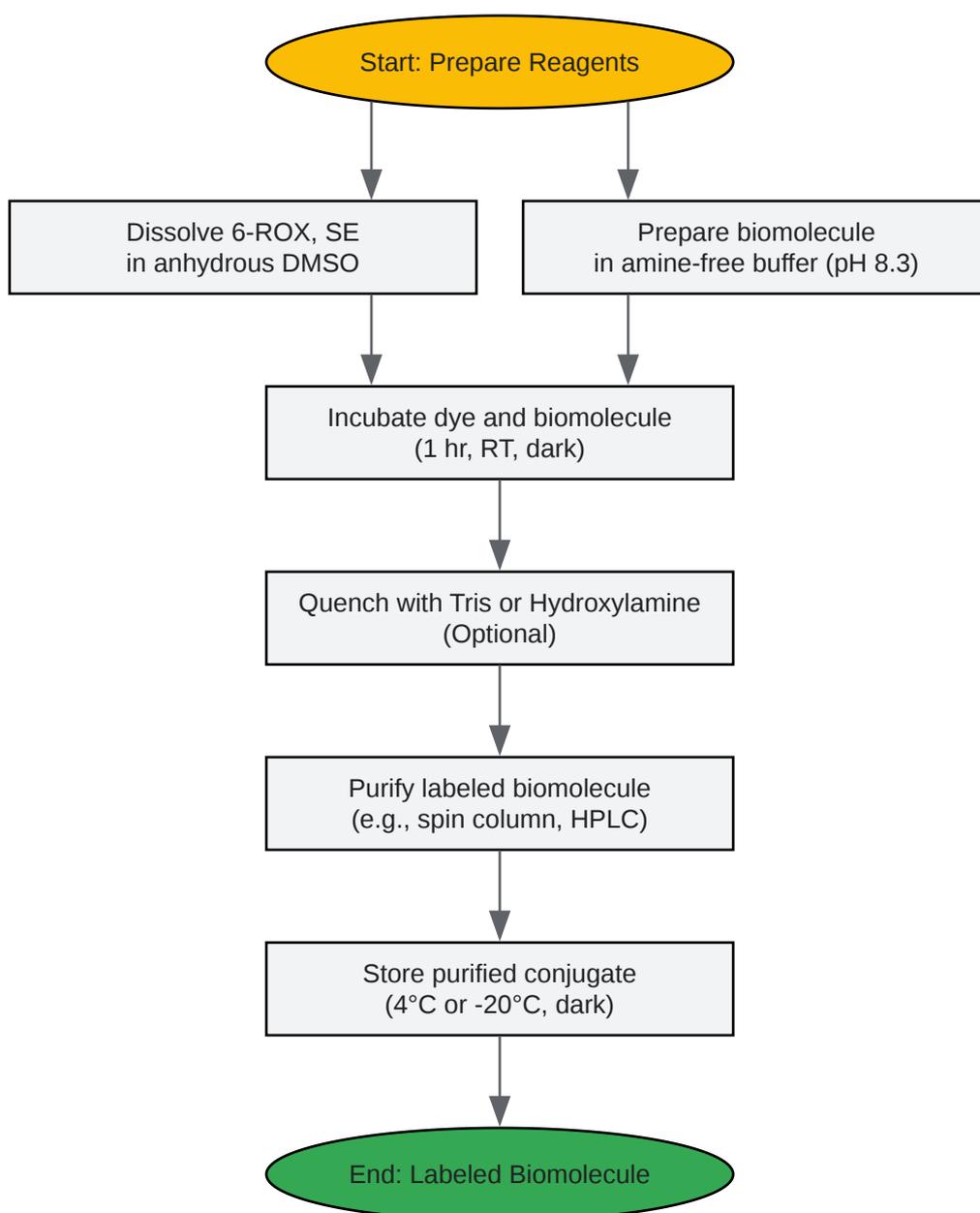
Materials:

- 6-ROX, SE
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Amine-containing biomolecule (e.g., protein, antibody, or amine-modified oligonucleotide)
- Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., desalting spin columns, dialysis, or HPLC)

Procedure:

- Prepare 6-ROX, SE Stock Solution: Dissolve 1 mg of 6-ROX, SE in 100 μ L of anhydrous DMSO to create a 10 mg/mL stock solution. This should be done immediately before use to minimize hydrolysis.[1][6]
- Prepare Biomolecule Solution: Dissolve the biomolecule in the labeling buffer at a concentration of 5-20 mg/mL for proteins or as appropriate for oligonucleotides.[8] Ensure the buffer is free of any primary amines (e.g., Tris).[6]
- Labeling Reaction: Add the 6-ROX, SE stock solution to the biomolecule solution. A molar ratio of 5-10 moles of dye to 1 mole of biomolecule is a good starting point.[6] Incubate the reaction for at least one hour at room temperature, protected from light, with gentle mixing.[6][7]

- Quench Reaction (Optional): To stop the labeling reaction, add the quenching solution to consume any unreacted dye.[6] Incubate for 10-30 minutes at room temperature.
- Purification: Separate the labeled biomolecule from the unreacted dye and other reaction components using an appropriate purification method such as a desalting spin column, dialysis, or HPLC.[6]
- Storage: Store the purified, labeled biomolecule in a suitable buffer at 4°C for short-term storage or at -20°C for long-term storage, always protected from light.[6]



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